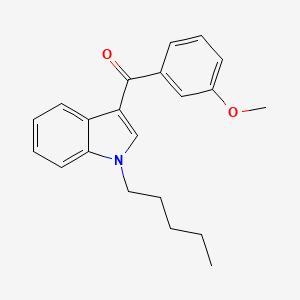
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid with 2,3-epoxypropyl ether in the presence of a base to form 4-(2,3-epoxypropoxy)benzoic acid. This intermediate is then reacted with isopropoxyethanol under acidic conditions to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound includes its potential use in drug development and as a model compound for studying drug interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This reactivity makes it a valuable tool in studying biochemical pathways and enzyme mechanisms .
類似化合物との比較
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate can be compared with similar compounds such as:
2-Isopropoxyethyl 4-[[(2RS)-2-Hydroxy-3-(isopropylamino)propyl]oxy]benzoate:
4-(2,3-Epoxypropoxy)benzoic acid: This intermediate in the synthesis of this compound shares the epoxy group but lacks the isopropoxyethyl moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and make it suitable for a wide range of research applications.
特性
CAS番号 |
1346603-05-1 |
|---|---|
分子式 |
C15H20O5 |
分子量 |
280.32 |
IUPAC名 |
2-propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C15H20O5/c1-11(2)17-7-8-18-15(16)12-3-5-13(6-4-12)19-9-14-10-20-14/h3-6,11,14H,7-10H2,1-2H3 |
InChIキー |
WIXOVOWSUCEDGS-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOC(=O)C1=CC=C(C=C1)OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-[1-13C]Glucose](/img/structure/B583745.png)
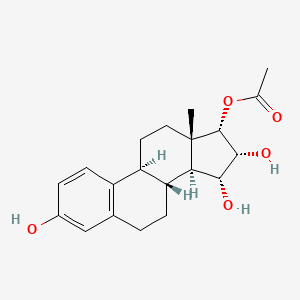
![L-[2-13C]glucose](/img/structure/B583748.png)
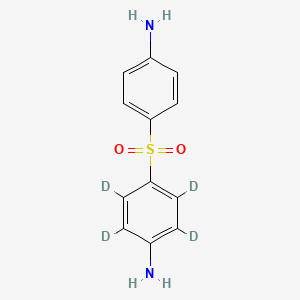
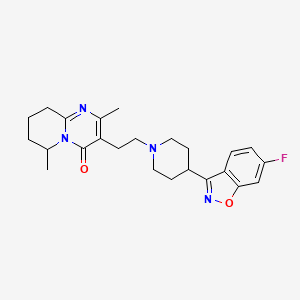
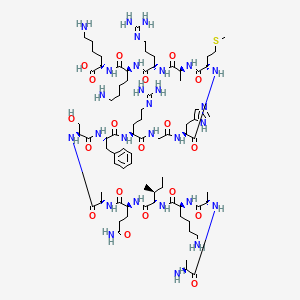
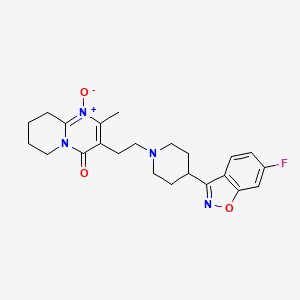
![sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B583760.png)
![2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate](/img/structure/B583762.png)
